molecular formula C5H4ClNO2 B12952546 2-Methyloxazole-5-carbonyl chloride

2-Methyloxazole-5-carbonyl chloride

Cat. No.: B12952546
M. Wt: 145.54 g/mol
InChI Key: GHBMHSQEKVVEAX-UHFFFAOYSA-N
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Description

2-Methyloxazole-5-carbonyl chloride is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyloxazole-5-carbonyl chloride typically involves the chlorination of 2-Methyloxazole-5-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as chlorinating agents. The reaction is usually performed under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .

Mechanism of Action

The mechanism of action of 2-Methyloxazole-5-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of complex molecules and in the modification of biological targets .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • 2-Methyloxazole-4-carbonyl chloride
  • 2-Methyloxazole-5-carboxylic acid
  • 2-Methyloxazole-4-carboxylic acid

Comparison: 2-Methyloxazole-5-carbonyl chloride is unique due to its specific reactivity and the position of the carbonyl chloride group. Compared to its analogs, it offers distinct advantages in terms of reactivity and the types of derivatives it can form. For example, 2-Methyloxazole-4-carbonyl chloride may have different reactivity patterns due to the position of the carbonyl group .

Properties

Molecular Formula

C5H4ClNO2

Molecular Weight

145.54 g/mol

IUPAC Name

2-methyl-1,3-oxazole-5-carbonyl chloride

InChI

InChI=1S/C5H4ClNO2/c1-3-7-2-4(9-3)5(6)8/h2H,1H3

InChI Key

GHBMHSQEKVVEAX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(O1)C(=O)Cl

Origin of Product

United States

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